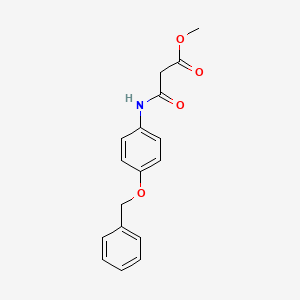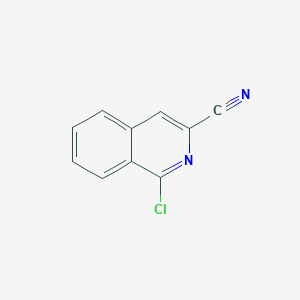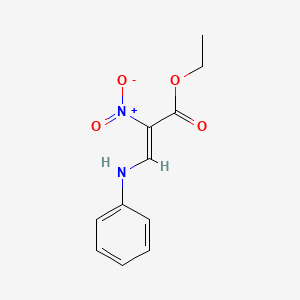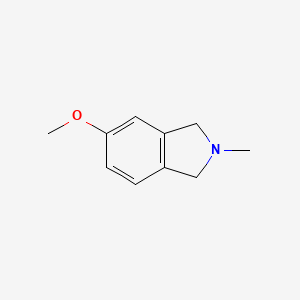
5-Methoxy-2-methylisoindoline
Overview
Description
5-Methoxy-2-methylisoindoline is a chemical compound with the molecular formula C10H13NO . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-methylisoindoline can be analyzed using tools like MolView . The structure is determined by the arrangement of atoms and bonds within the molecule. The structure can also be studied using single-crystal X-ray diffraction .Chemical Reactions Analysis
5-Methoxy-2-methylisoindoline can participate in various chemical reactions. For instance, it is employed as a reactant in preparation of indolylquinoxalines by condensation reactions, reactant in preparation of alkylindoles via Ir-catalyzed reductive alkylation, reactant in arylation reactions using a palladium acetate catalyst, reactant in enantioselective Friedel-Crafts alkylation, and reactant in stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .Physical And Chemical Properties Analysis
5-Methoxy-2-methylisoindoline has a molecular weight of 163.21600 . It appears as white to cream to pale brown crystals or powder or crystalline powder . It is soluble in methanol . More detailed physical and chemical properties can be determined using various analytical techniques .Scientific Research Applications
Tubulin Polymerization Inhibition
5-Methoxy-2-methylisoindoline derivatives, such as methoxy-substituted 3-formyl-2-phenylindoles, have been studied for their ability to inhibit tubulin polymerization. This inhibition is a crucial mechanism in cytostatic agents, which disrupt microtubule assembly, a process vital for cell division. Derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole have shown cytostatic activity in human breast cancer cells, suggesting potential applications in cancer therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Antibacterial and Antifungal Properties
Compounds derived from isoquinolone alkaloids, including those with 5-methoxy groups, have displayed significant antibacterial and antifungal activities. For example, studies have shown potent antibacterial activity against Staphylococcus aureus, highlighting their potential as therapeutic agents in treating infectious diseases (Ma, Qiao, Kong, Li, Guo, Miao, & Fan, 2017).
Melatonin Receptor Binding
Research into melatonin analogs, such as 6H-isoindolo[2,1-a]indoles, which are structurally related to 5-methoxy-2-methylisoindoline, has provided insights into the binding site of the melatonin receptor. These analogs, particularly those with methoxy groups, have shown varying degrees of agonist and antagonist activity on melatonin receptors, which could have implications for sleep regulation and circadian rhythm disorders (Faust, Garratt, Jones, Yeh, Tsotinis, Panoussopoulou, Calogeropoulou, Teh, & Sugden, 2000).
Chemical Sensing and Fluorescence
Certain methoxy isatin-appended rhodamine dyes, structurally related to 5-methoxy-2-methylisoindoline, have been designed as chemosensors with high sensitivity to specific ions like Al3+. These compounds demonstrate significant fluorescence turn-on response via chelation-enhanced fluorescence (CHEF) processes, indicating potential applications in biochemical sensing and imaging (Dhara, Jana, Guchhait, & Kar, 2014).
Neuroprotection and Antipsychotic Potential
Studies involving derivatives of 5-methoxy-2-methylisoindoline, such as 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one (D2AAK1), have shown potential as antipsychotics. They exhibit neuroprotective effects and could be significant in the treatment of cognitive disorders and schizophrenia (Kaczor, Targowska-Duda, Budzyńska, Biała, Silva, & Castro, 2016).
Future Directions
properties
IUPAC Name |
5-methoxy-2-methyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-8-3-4-10(12-2)5-9(8)7-11/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDUXRJPVBZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylisoindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



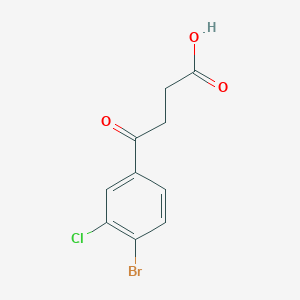
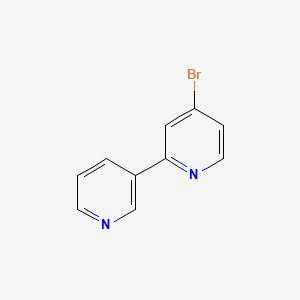


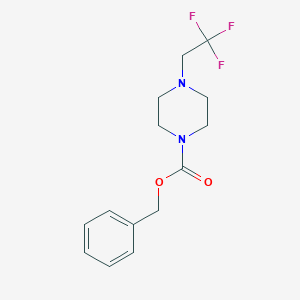
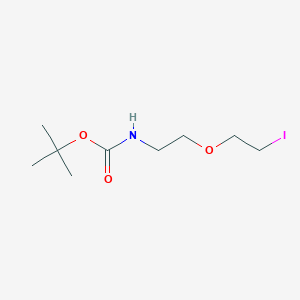
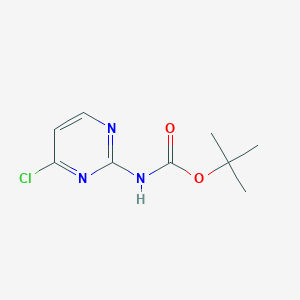

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride](/img/structure/B3275815.png)

